molecular formula C7H4Br2F3NO B042295 2,6-Dibromo-4-(trifluoromethoxy)aniline CAS No. 88149-49-9

2,6-Dibromo-4-(trifluoromethoxy)aniline

Cat. No. B042295
CAS RN: 88149-49-9
M. Wt: 334.92 g/mol
InChI Key: JBSWOEGXMADXOU-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,6-Dibromo-4-(trifluoromethoxy)aniline, an important agrochemical intermediate, is synthesized from 4-trifluoromethoxy aniline. The optimal synthesis conditions involve brominating agents Br2 and Br2-H2O2, with a molar ratio of Br2 to 4-trifluoromethoxy aniline at 1:1, using methylene dichloride-water as the solvent and under reflux conditions. This process yields a product with over 97% yield and purity above 99.5% (Ding Zhi-yuan, 2011).

Molecular Structure Analysis The trifluoromethoxy group's structural role in aniline derivatives significantly impacts their chemical properties and reactivity. For example, in organometallic complexes like η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, the trifluoromethoxy group is nearly perpendicular to the arene ring, indicating distinct conformational preferences due to the trifluoromethoxy substituent (F. Rose-munch et al., 1994).

Chemical Reactions and Properties Trifluoromethoxy-substituted anilines exhibit unique reactivity, such as undergoing metalation with organolithium reagents, enabling diverse structural elaboration. The metalation process shows optional site selectivity, which is significantly influenced by the N-protective group employed, demonstrating the intricate chemical behavior of trifluoromethoxy-substituted anilines (F. Leroux, E. Castagnetti, M. Schlosser, 2003).

Physical Properties Analysis The physical properties, such as dipole moments and tendencies for intermolecular hydrogen bonding, are crucial in understanding the behavior of compounds like 2,6-Dibromo-4-(trifluoromethoxy)aniline. For instance, the analysis of dipole moments in related compounds helps in assessing their chemical reactivity and interaction capabilities, showcasing the significant role of the trifluoromethoxy group (D. E. Grocock et al., 1971).

Chemical Properties Analysis The introduction of the trifluoromethoxy group significantly impacts the chemical properties of aniline derivatives. This effect can be observed in the synthesis and reactivity of compounds, where the trifluoromethoxy group often enhances their utility in various applications, such as in agrochemicals. The specific synthesis methods and the resultant properties highlight the chemical versatility and significance of the 2,6-Dibromo-4-(trifluoromethoxy)aniline compound in scientific research and applications (Zhou Li-shan, 2002).

Scientific Research Applications

  • Synthesis of New Benzodiazepines : Trifluoromethoxy-substituted anilines like 2,6-Dibromo-4-(trifluoromethoxy)aniline undergo hydrogen/lithium permutation (metalation), which can be key in synthesizing new benzodiazepines through organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003).

  • Discovery of Pharmaceuticals and Functional Materials : A protocol involving ortho-trifluoromethoxylated aniline derivatives aids in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

  • Agrochemical Intermediate : 2,6-Dichloro-4-trifluoromethyl aniline, closely related to 2,6-Dibromo-4-(trifluoromethoxy)aniline, serves as an intermediate for efficient, low toxic pesticides and herbicides (Zhou Li-shan, 2002).

  • High-Yield Synthesis Process : An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, significant for agrochemicals, yields a high reaction yield and purity (Ding Zhi-yuan, 2011).

  • Energy Conversion in Solar Cells : Novel polymers based on derivatives of aniline improve energy conversion efficiency in dye-sensitized solar cells (Shahhosseini et al., 2016).

  • Fungicidal Activities : N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methoxy-4-(trifluoromethyl)thiazol-5-ylcarboxamide exhibits potent fungicidal activities against Rhizoctonia solani (Liu et al., 2017).

  • Insecticide Synthesis : The compound is used in the synthesis of Novaluron, a novel insecticide, with significant yield and purity (Wen Zi-qiang, 2008).

Safety And Hazards

2,6-Dibromo-4-(trifluoromethoxy)aniline is harmful if swallowed or inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment and face protection should be worn when handling this chemical . It should not be allowed to come into contact with the skin, eyes, or clothing . It should only be used under a chemical fume hood, and inhalation or ingestion should be avoided .

Future Directions

2,6-Dibromo-4-(trifluoromethoxy)aniline is used in the synthesis of novel pyridylpyrazole acid derivatives, which are used in the preparation of agricultural insecticides . This suggests potential future directions in the development of new insecticides.

properties

IUPAC Name

2,6-dibromo-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSWOEGXMADXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371612
Record name 2,6-Dibromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-(trifluoromethoxy)aniline

CAS RN

88149-49-9
Record name 2,6-Dibromo-4-trifluoromethoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88149-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-trifluoromethoxyaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromo-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Liu, X Wang, X Liu, J Li, H Chen, L Hu… - Journal of …, 2017 - Wiley Online Library
A new series of 2‐heteroatomthiazole‐based carboxanilides (8) are prepared by reacting 2‐heteroatomthiazole‐based carboxylic acid chlorides with 2,6‐dibromo‐4‐(trifluoromethoxy)…
Number of citations: 9 onlinelibrary.wiley.com
X Li, Y Zhao, S Ding, H You, W Feng… - Food and Agricultural …, 2018 - Taylor & Francis
Haptens 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2,6-Dibromo-4-(trifluoromethoxy)aniline, the two moieties of thifluzamide, were conjugated with carrier proteins for the …
Number of citations: 1 www.tandfonline.com
J Liu, W Lin, AE Sorochinsky, G Butler, A Landa… - Journal of Fluorine …, 2022 - Elsevier
Trifluoromethoxy-containing molecules represent still underdeveloped, but highly promising group of biologically active compounds. The first part of this review profiles five known …
Number of citations: 7 www.sciencedirect.com
Y Wu, Y Wang, M He, X Tao, J Li… - Mini-Reviews in …, 2017 - ingentaconnect.com
Fluorinated medicines have become research emphasis in the fields of pesticides and medicines due to their advanced properties. Trifluoroacetoacetate (TFAAE) is an important …
Number of citations: 12 www.ingentaconnect.com
B Supraja, B Ramachandra, NV Naidu - The Scientific Temper, 2022 - scientifictemper.com
The precise, systematic, explicit, particular, linear, exact and robust scientific method was developed and validated for the assay of Thifluzamide in THIFLUZAMIDE 24% SC (CILPYROX…
Number of citations: 0 scientifictemper.com
H Li, Z Ji, C Chen, Z Di, Y Liu, M Wu - Crystal Growth & Design, 2021 - ACS Publications
Owing to the critical industrial value, the applications of MOFs in the field of light hydrocarbon gases storage and separation have attracted increasing attention. In this work, a …
Number of citations: 10 pubs.acs.org
Fİ AKSAKAL - Turkish Journal of Zoology, 2019 - journals.tubitak.gov.tr
Thifluzamide is a thiazole carboxanilide fungicide used to control a wide range of basidiomycete diseases on maize, potatoes, rice, and other crops. Although this fungicide is found in …
Number of citations: 6 journals.tubitak.gov.tr

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